N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide
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Overview
Description
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide is a chemical compound with the molecular formula C13H15F6N3O3S2 and a molecular weight of 439.39 g/mol . This compound is known for its unique structure, which includes two trifluoromethyl groups attached to a benzene ring, a sulphonyl group, and a methionyl hydrazide moiety. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)benzenesulphonyl chloride, which is then reacted with L-methionine to form the corresponding sulphonyl-L-methionine derivative. This intermediate is subsequently treated with hydrazine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride
- 3,5-Bis(trifluoromethyl)benzoic acid
- N-[3,5-Bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide is unique due to its combination of trifluoromethyl groups, sulphonyl group, and methionyl hydrazide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F6N3O3S2/c1-26-3-2-10(11(23)21-20)22-27(24,25)9-5-7(12(14,15)16)4-8(6-9)13(17,18)19/h4-6,10,22H,2-3,20H2,1H3,(H,21,23)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEIAYCCOIRYQN-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NN)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NN)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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